N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClN5O2/c1-30-12-14-32(15-13-30)24(21-7-10-23-20(16-21)4-3-11-31(23)2)18-29-26(34)25(33)28-17-19-5-8-22(27)9-6-19/h5-10,16,24H,3-4,11-15,17-18H2,1-2H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPFCVQOKQSJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound is dissected into three primary building blocks (Fig. 1):
- 4-Chlorobenzylamine-derived fragment (N'-[(4-chlorophenyl)methyl])
- 1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl subunit
- 4-Methylpiperazine-ethyl-ethanediamide backbone
The convergent synthesis strategy involves:
- Separate preparation of the tetrahydroquinoline and piperazine intermediates
- Sequential amide bond formation using carbodiimide-mediated coupling
Piperazine-Ethanediamide Backbone Assembly
4-Methylpiperazine Intermediate Preparation
The patent WO2009057133A2 describes piperazine derivatization critical for this step:
Procedure :
Ethylenediamine Linker Installation
Key reaction parameters from analogous syntheses:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Acylation | Chloroacetyl chloride, Et₃N (Triethylamine) | THF (Tetrahydrofuran), -20°C → RT (Room Temperature) | 89% |
| Aminolysis | 4-Methylpiperazine, DIPEA (N,N-Diisopropylethylamine) | DCM (Dichloromethane), 40°C, 12h | 76% |
Final Amide Coupling and Optimization
Fragment Condensation
The patent WO2009057133A2 details carbodiimide-mediated amidation:
Optimized Protocol :
- Activate 4-chlorobenzylamine with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF
- Couple with ethylenediamine-piperazine intermediate at pH 8.5
- Purify via reversed-phase HPLC (High-Performance Liquid Chromatography) (C18 column, MeCN/H2O gradient)
Critical Parameters :
Scalability Challenges and Solutions
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
Environmental Impact Reduction
- Replace DCM with cyclopentyl methyl ether (CPME) in acylation steps
- Implement continuous flow reactors for amide coupling (98.5% conversion vs 89% batch)
Analytical Characterization and Quality Control
Spectroscopic Fingerprints
| Technique | Key Signatures |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | - 4.21 ppm (d, J=5.6 Hz, CH₂NHCO) |
Purity Specifications
| Parameter | Requirement | Method |
|---|---|---|
| Related substances | ≤0.15% any individual impurity | HPLC-UV (254 nm) |
| Residual solvents | <500 ppm DMF | GC-FID |
Unresolved Challenges and Research Opportunities
- Enantiocontrol : The tetrahydroquinoline moiety introduces a chiral center requiring asymmetric synthesis development
- Stability : Amide bonds show hydrolysis at pH >8.0 – formulation studies needed for oral bioavailability
- Alternative Routes : Enzymatic amidation using lipases (e.g., Candida antarctica Lipase B) remains unexplored
Chemical Reactions Analysis
Types of Reactions
N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Pharmacology: Research may focus on the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles.
Materials Science: The compound’s unique structure may make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: The compound may influence various cellular pathways, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Pharmacological Implications (Inferred)
- Metabolic Stability : The 4-methylpiperazine group may reduce cytochrome P450-mediated metabolism compared to unmethylated piperazine derivatives .
- Solubility-Lipophilicity Balance : The combination of a chlorophenyl group and polar piperazine likely optimizes oral bioavailability, a critical advancement over less polar analogs like .
Biological Activity
N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of a chlorophenyl group and a tetrahydroquinoline moiety suggests potential interactions with various biological targets.
1. Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies suggest that similar compounds with tetrahydroquinoline structures may possess antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine .
- Antinociceptive Effects : Analogs of this compound have shown promise in pain relief models, indicating potential use in analgesic therapies. The mechanism may involve opioid receptor modulation or other pain pathways .
The biological activity of this compound can be attributed to its interaction with various receptors:
- Serotonin Receptors : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptors : Its structure suggests potential interaction with dopamine receptors, which could explain its effects on mood disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Antinociceptive | Pain relief in animal models | |
| Dopaminergic Activity | Interaction with dopamine receptors |
Case Study 1: Antidepressant Efficacy
A study conducted on animal models demonstrated that compounds structurally related to this compound showed significant reductions in depressive-like behaviors when administered over a four-week period. The results indicated alterations in serotonin and norepinephrine levels in the brain .
Case Study 2: Pain Management
In a controlled trial assessing the analgesic properties of related compounds, researchers found that administration resulted in a notable decrease in pain response in rodent models. The study highlighted the potential for developing new analgesics based on this chemical framework .
Q & A
Q. What are the key synthetic routes for synthesizing N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide?
- Methodological Answer: The synthesis typically involves multi-step pathways:
Tetrahydroquinoline Formation : A Pictet-Spengler reaction between an aldehyde/ketone and amine under acidic conditions generates the 1-methyltetrahydroquinoline moiety .
Piperazine Modification : Alkylation of piperazine with methyl halides introduces the 4-methylpiperazine group .
Coupling Reactions : The ethanediamide linker is formed via condensation between activated carbonyl groups (e.g., oxalyl chloride) and amine-functionalized intermediates (e.g., 4-chlorobenzylamine) .
- Critical Parameters : Temperature (0–60°C), solvent choice (DMF or dichloromethane), and catalyst (e.g., Hünig’s base) influence yield and purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer: Structural confirmation requires:
- NMR Spectroscopy : 1H and 13C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, methyl groups at δ 1.2–2.5 ppm) and carbon connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z ~523.2) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What preliminary biological targets or activities are associated with this compound?
- Methodological Answer: Structural analogs suggest potential interactions with:
- Neurological Targets : Dopamine or serotonin receptors due to piperazine and tetrahydroquinoline motifs .
- Enzymes : Kinases or proteases via hydrogen bonding with the ethanediamide group .
- In Vitro Assays : Standard cell viability (MTT) and receptor-binding assays (e.g., radioligand displacement) are initial steps to evaluate activity .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production in academic settings?
- Methodological Answer:
- Stepwise Optimization :
Reaction Solvent : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate coupling steps .
Workflow Automation : Use flow chemistry for precise control of reaction parameters (residence time, temperature) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) to identify variability .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics or transcriptomics to assess downstream pathway effects .
- Structural Modifications : Synthesize analogs (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate pharmacophore contributions .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., dopamine D2) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Train models on analogs (e.g., PubChem data) to correlate substituents (e.g., piperazine methylation) with activity .
Methodological Tables
| Comparative Analysis of Analogues |
|---|
| Compound |
| ---------- |
| N'-cyclohexyl analog |
| Piperazine-free analog |
| Optimized Reaction Conditions |
|---|
| Step |
| ------ |
| Tetrahydroquinoline formation |
| Piperazine alkylation |
| Ethanediamide coupling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
